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Compound of Interest

Compound Name: Midafotel

Cat. No.: B1677130 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Midafotel, also known as CPPene or SDZ EAA 494, is a potent and selective competitive

antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] This technical guide provides a

comprehensive overview of the chemical structure, properties, and pharmacological profile of

Midafotel. It includes a detailed summary of its chemical and physical characteristics, a review

of its mechanism of action as an NMDA receptor antagonist, and a compilation of available

quantitative pharmacological data. This document also outlines key experimental

methodologies for the study of Midafotel and visualizes its interaction with the NMDA receptor

signaling pathway.

Chemical Structure and Properties
Midafotel is a piperazine derivative with a phosphonopropenyl substituent. Its chemical

structure is characterized by a piperazine-2-carboxylic acid core.

Chemical Name (IUPAC): (R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid[1]

Table 1: Chemical and Physical Properties of Midafotel
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Property Value Reference(s)

CAS Number 117414-74-1 [1]

Molecular Formula C₈H₁₅N₂O₅P [1]

Molecular Weight 250.191 g/mol [1]

Appearance White to off-white solid

SMILES
C1CN(C--INVALID-LINK--

C(=O)O)C/C=C/P(=O)(O)O

InChI

InChI=1S/C8H15N2O5P/c11-

8(12)7-6-10(4-2-9-7)3-1-5-

16(13,14)15/h1,5,7,9H,2-

4,6H2,(H,11,12)

(H2,13,14,15)/b5-1+/t7-/m1/s1

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for Midafotel
are not readily available in the public domain. Researchers would need to perform these

analyses on a pure sample to obtain this information.

Mechanism of Action
Midafotel functions as a competitive antagonist at the NMDA receptor. The NMDA receptor is a

ligand-gated ion channel that plays a crucial role in synaptic plasticity and memory formation.
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Midafotel competes with the endogenous agonist, glutamate, for the binding site on the GluN2

subunit of the NMDA receptor. By occupying this site without activating the receptor, Midafotel
prevents the glutamate-induced conformational change necessary for ion channel opening.

This blockade of the ion channel prevents the influx of Ca²⁺ ions into the neuron, thereby

inhibiting downstream signaling cascades.
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Pharmacological Data
Midafotel has been characterized in a variety of in vitro and in vivo studies, demonstrating its

potency and selectivity as an NMDA receptor antagonist.

Table 2: Pharmacological Parameters of Midafotel

Parameter Value
Species/Assay
Condition

Reference(s)

ED₅₀ 39 nM

NMDA-induced

depolarizations in rat

neocortical slice

Binding Affinity (Kᵢ) Data not available

IC₅₀ Data not available

Note: While Midafotel is known to be a potent antagonist, specific Kᵢ and IC₅₀ values from

competitive radioligand binding assays and functional assays are not consistently reported in

publicly accessible literature.

Pharmacokinetics: Preclinical studies indicated that Midafotel possesses a pharmacokinetic

profile that was initially considered suitable for clinical development. It is excreted unchanged

via the renal system and does not produce toxic byproducts. However, detailed

pharmacokinetic parameters such as half-life, volume of distribution, and clearance in various

species are not extensively documented in publicly available sources.

Experimental Protocols
Detailed experimental protocols for the synthesis and key pharmacological evaluations of

Midafotel are not fully available. The following sections provide generalized methodologies

based on common practices in the field.

Chemical Synthesis
A specific, detailed synthesis protocol for Midafotel is not publicly available. However, the

synthesis would likely involve the reaction of (R)-piperazine-2-carboxylic acid with a suitable
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phosphonopropenylating agent. The synthesis of piperazine-2-carboxylic acid derivatives often

starts from commercially available precursors and involves multiple steps of protection,

coupling, and deprotection.

Starting Materials
((R)-piperazine-2-carboxylic acid derivative,

Phosphonopropenylating agent)

Coupling Reaction

Deprotection

Purification
(e.g., Chromatography)

Midafotel

Click to download full resolution via product page

NMDA Receptor Binding Assay
A competitive radioligand binding assay can be used to determine the binding affinity (Kᵢ) of

Midafotel for the NMDA receptor.

General Protocol:
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Membrane Preparation: Prepare crude synaptic membranes from a suitable source, such as

rat cerebral cortex.

Incubation: Incubate the membranes with a fixed concentration of a radiolabeled competitive

NMDA receptor antagonist (e.g., [³H]CPP) and varying concentrations of unlabeled

Midafotel.

Separation: Separate the bound from free radioligand by rapid filtration.

Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

Data Analysis: Determine the IC₅₀ value (the concentration of Midafotel that inhibits 50% of

the specific binding of the radioligand) and calculate the Kᵢ value using the Cheng-Prusoff

equation.

In Vivo Neuroprotection Model: Middle Cerebral Artery
Occlusion (MCAO)
Midafotel's neuroprotective effects were evaluated in a cat model of focal cerebral ischemia.

General Protocol (based on similar studies):

Animal Preparation: Anesthetize adult cats and monitor physiological parameters (e.g., blood

pressure, blood gases).

MCAO Induction: Surgically expose and occlude the middle cerebral artery to induce focal

ischemia.

Drug Administration: Administer Midafotel or vehicle intravenously at a predetermined time

relative to the occlusion.

Assessment of Infarct Volume: After a set period of reperfusion or continued occlusion,

euthanize the animals and perfuse the brains. Section the brains and stain with a marker for

viable tissue (e.g., 2,3,5-triphenyltetrazolium chloride) to delineate the infarct area.

Data Analysis: Quantify the infarct volume and compare between the Midafotel-treated and

vehicle-treated groups.
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Downstream Signaling Pathways
By blocking NMDA receptor-mediated Ca²⁺ influx, Midafotel inhibits the activation of numerous

downstream signaling cascades that are crucial for synaptic plasticity and, in cases of

overactivation, excitotoxicity.
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Click to download full resolution via product page

Key pathways inhibited by Midafotel include the activation of calcium/calmodulin-dependent

protein kinase II (CaMKII) and the extracellular signal-regulated kinase (ERK) pathway. These

kinases are involved in the phosphorylation of transcription factors such as the cAMP response

element-binding protein (CREB), which regulates the expression of genes involved in synaptic

plasticity and neuronal survival.

Clinical Development and Outlook
Midafotel showed promise in preclinical studies for the treatment of conditions associated with

excitotoxicity, such as epilepsy and neuropathic pain. However, it was discontinued from clinical

trials due to a lack of efficacy and the occurrence of adverse side effects. The failure of

Midafotel in the clinical setting highlights the challenges of translating the neuroprotective

effects of NMDA receptor antagonists from animal models to human patients.

Conclusion
Midafotel is a well-characterized potent and competitive NMDA receptor antagonist with a

clear mechanism of action. While it demonstrated significant neuroprotective effects in

preclinical models, its clinical development was halted. The information compiled in this

technical guide provides a solid foundation for researchers interested in the chemical and

pharmacological properties of Midafotel and similar NMDA receptor antagonists. Further

research to obtain detailed spectroscopic and pharmacokinetic data, as well as a deeper

understanding of its downstream signaling effects, would be valuable for the scientific

community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Structure
and Properties of Midafotel]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677130#chemical-structure-of-midafotel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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